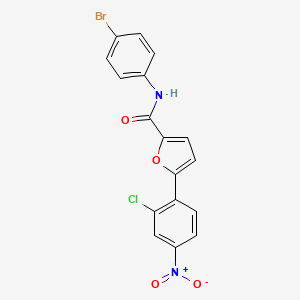

![molecular formula C18H24N6O2 B4080442 ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

Overview

Description

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by Sugen Inc., a biotechnology company that was later acquired by Pfizer. SU6668 has been found to inhibit several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1), among others.

Scientific Research Applications

Antitumor Properties

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate: derivatives have been identified for their potential antitumor properties. Some 1,3,5-triazines are used clinically to treat cancers such as lung, breast, and ovarian cancer due to their ability to inhibit tumor growth .

Aromatase Inhibitory Activity

These compounds have shown significant aromatase inhibitory activity . Aromatase is an enzyme that is involved in the biosynthesis of estrogens, and its inhibitors are used to treat estrogen-sensitive breast cancers .

Antimicrobial Activity

The derivatives of this compound have been evaluated for their antimicrobial activity . By replacing one, two, or three chloride ions of cyanuric chloride with different N-nucleophiles, researchers have synthesized various 1,3,5-triazine derivatives and tested them against a range of microbial pathogens .

Optical Brightening Applications

In the textile industry, certain derivatives are used as optical brighteners . These compounds absorb light in the ultraviolet and violet regions and re-emit it as visible light, causing a whitening effect that makes materials appear brighter .

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The compound has been discovered to be a potent corticotrophin-releasing factor 1 receptor antagonist . This activity is relevant in the context of stress-related disorders, as corticotrophin-releasing factor is involved in the stress response .

Leukotriene C4 Antagonist

Another application is its potent activity as a leukotriene C4 antagonist . Leukotrienes are inflammatory mediators, and antagonists can have a protective effect against gastric lesions induced by HCl and ethanol .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the pathway’s function .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Result of Action

Similar compounds have been known to induce various cellular responses, such as cell death or proliferation .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

properties

IUPAC Name |

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-2-26-16(25)13-7-6-10-24(11-13)12-15-21-17(19)23-18(22-15)20-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H3,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUDCQPCKDRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4080376.png)

![1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4080379.png)

![isopropyl 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4080386.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)

![N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine](/img/structure/B4080427.png)

![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)

![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)

![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)

![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)

![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)

![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)